5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid
Description
5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 2-hydroxyphenylamino group at the 5-oxo position. The compound’s core structure—a glutaric acid derivative with an aromatic amine substituent—renders it a versatile scaffold for drug design and metabolic studies. Notably, related metabolites, such as 5-(2-aminophenyl)-5-oxopentanoic acid, have been identified in bacterial degradation pathways (e.g., Pseudomonas sp. LD2), highlighting its relevance in biodegradation research .
Properties
IUPAC Name |
5-(2-hydroxyanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVJMUZIPFQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid typically involves the reaction of 2-aminophenol with glutaric anhydride under controlled conditions. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminophenol and the anhydride group of glutaric anhydride, followed by hydrolysis to yield the final product .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Medicinal Chemistry
5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid is investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For example, in vitro assays have demonstrated an IC50 value of 15 µM against A549 lung cancer cells, suggesting its potential as a lead compound in anticancer therapies.
- Anti-inflammatory Effects : Research has shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
The biological mechanisms of this compound involve interactions with key enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing drug metabolism and cellular signaling.
- Cell Signaling Modulation : It has been observed to affect pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
Industrial Applications
In the industrial sector, this compound can serve as a building block for synthesizing more complex molecules. Its unique properties make it suitable for applications in:
- Chemical Synthesis : Used as an intermediate in the production of specialty chemicals.
- Material Science : Potential applications in developing new materials with specific chemical properties.
Anticancer Activity
A study investigating the effects of this compound on cancer cell lines yielded promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Anti-inflammatory Effects
Research highlights the compound's ability to inhibit cytokine production:
| Cytokine | Effect |
|---|---|
| TNF-alpha | Decreased production |
| IL-6 | Decreased production |
Toxicity and Dosage Effects
The toxicity profile of this compound varies with dosage:
| Dosage (mg/kg) | Observed Effects |
|---|---|
| 5 | No significant changes |
| 20 | Mild liver enzyme elevation |
| 50 | Severe liver damage |
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid with structurally related derivatives, emphasizing substituent variations, molecular properties, and biological activities:
*Calculated based on molecular formula C₁₁H₁₃NO₅. †Estimated based on substituent additions.
Key Structural and Functional Insights:
Substituent-Driven Activity: Antimicrobial Activity: The hydroxyamino substituent in 5-(hydroxyamino)-5-oxopentanoic acid enables competitive inhibition of glucosamine 6-phosphate synthase (binding free energy ΔG = -9.2 kcal/mol), critical for bacterial cell wall synthesis . Receptor Selectivity: (R)-4-Benzamido derivatives exhibit CCK-B receptor antagonism (e.g., CR 2194, ID₅₀ = 8.7 mg/kg in dogs), with dichlorobenzamido and spirocyclic groups enhancing selectivity . Anticancer Potential: Iodophenyl-substituted analogs (e.g., 5-((2-iodophenyl)amino)-5-oxopentanoic acid) show IC₅₀ values <10 µM in HT-29 colon adenocarcinoma cells, likely due to halogen-mediated DNA intercalation .
Metabolic Relevance: The 2-aminophenyl-substituted analog is a key intermediate in carbazole degradation, linking aromatic amine derivatives to biodegradation pathways .
Structural Modifications :
- Sulfonyl Groups : Ethylsulfonyl substituents (e.g., in ) may improve pharmacokinetic properties by reducing oxidative metabolism .
- Halogenation : Iodo or chloro substituents enhance cytotoxicity and receptor binding affinity, as seen in anticancer and gastrin antagonists .
Research Findings and Implications
- Thermodynamic Stability: Negative binding free energies (e.g., ΔG = -9.2 kcal/mol for 5-(hydroxyamino)-5-oxopentanoic acid) suggest spontaneous interactions with target enzymes, a property exploitable in rational drug design .
- Species-Specific Receptor Interactions : highlights discrepancies in gastrin receptor (CCK-B1) vs. central CCK-B2 receptor affinities, underscoring the need for species-specific evaluations during preclinical trials .
- Metabolic Engineering: The identification of 5-(2-aminophenyl)-5-oxopentanoic acid in Pseudomonas sp. LD2 provides a template for engineering microbial pathways to degrade polycyclic aromatics .
Biological Activity
5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid, also known by its CAS number 477307-73-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a phenolic hydroxyl group and an amine group, which are critical for its biological interactions. The compound's molecular formula is CHNO, and it exhibits properties that suggest potential antioxidant and anti-inflammatory activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 219.23 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
Antioxidant Activity
Research indicates that this compound may exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Study: Antioxidant Efficacy
A study evaluated the DPPH radical scavenging ability of several compounds, including derivatives of this compound. Results showed that certain derivatives demonstrated high radical scavenging activity comparable to well-known antioxidants like ascorbic acid .
Anti-inflammatory Potential
The compound's structure suggests it may interact with inflammatory pathways. Specifically, it could modulate the NLRP3 inflammasome, a key player in inflammation and immune response.
Research Findings
In vitro studies have shown that compounds similar to this compound can inhibit NLRP3 activation, thereby reducing inflammation in models of acute and chronic diseases such as Alzheimer's and Parkinson's .
The proposed mechanism of action involves the compound's ability to bind to specific receptors or enzymes, influencing their activity. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to biological targets.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity involved in oxidative stress |
| Receptor Interaction | Binds to receptors affecting inflammatory pathways |
| Radical Scavenging | Neutralizes free radicals, reducing oxidative damage |
Toxicological Profile
Understanding the safety profile of this compound is essential for its potential therapeutic use. Preliminary toxicity studies indicate low toxicity levels with no significant adverse effects observed at moderate doses .
Summary of Toxicity Studies
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >5000 mg/kg |
| Skin Irritation | Non-irritant |
| Eye Irritation | Moderate irritant |
| Genotoxicity | Weak clastogenic response |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydroxyphenylamine derivatives and activated carbonyl intermediates. For example, analogous compounds (e.g., 5-[(5-aminopentyl)(hydroxy)amino]-5-oxopentanoic acid) were synthesized using a 6 mmol-scale procedure with reflux in polar aprotic solvents (e.g., DMF), yielding solid products after purification via recrystallization or column chromatography. Optimization includes adjusting stoichiometry, temperature, and catalyst presence (e.g., DCC for carbodiimide-mediated coupling) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming backbone connectivity and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>95% for research-grade material). For example, HRMS data matching theoretical values (e.g., m/z 315.077658 for a related compound) ensures structural accuracy .
Q. What safety precautions are advised when handling structurally similar hydroxyphenylamino derivatives with uncharacterized toxicological profiles?
- Methodological Answer : Use standard precautions: wear nitrile gloves, lab coats, and eye protection (ANSI Z87.1-rated goggles). Work in a fume hood to avoid inhalation of dust or vapors. Store in airtight containers away from ignition sources, as similar compounds may exhibit flammability (e.g., GHS02 classification) .
Advanced Research Questions
Q. How does the choice of metal ions (e.g., ZrIV) influence the assembly and stability of macrocyclic complexes involving this compound?
- Methodological Answer : Metal-templated synthesis (MTS) using ZrIV selects specific ligands for macrocycle assembly. For instance, ZrIV preferentially binds 5-[(5-aminopentyl)(hydroxy)amino]-5-oxopentanoic acid (PPH) over analogous monomers due to optimal coordination geometry and charge density. Stability is assessed via UV-Vis titration and X-ray crystallography to determine binding constants (log K > 12) .
Q. How can researchers address low signal intensity when detecting oxidation products of related derivatives using mass spectrometry?
- Methodological Answer : Enhance sensitivity by concentrating samples via lyophilization or solid-phase extraction. Use alternative ionization methods (e.g., electrospray ionization with formic acid additives) to improve ionizability. For example, oxidized GltAPAL derivatives showed improved detection at m/z 237 after sample pre-concentration .
Q. What strategies are recommended for resolving contradictions in ligand efficiency data when comparing computational predictions with experimental binding assays?
- Methodological Answer : Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and surface plasmon resonance (SPR) for kinetic analysis (ka, kd). Discrepancies between computational docking (e.g., AutoDock Vina) and experimental data may arise from solvent effects or protein flexibility; molecular dynamics simulations (MD) can reconcile these differences .
Q. How can regioselectivity challenges in functionalizing the hydroxyphenylamino group be addressed during derivatization?
- Methodological Answer : Employ protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine moiety to direct reactions to the carboxylate or carbonyl sites. For example, tert-butyl esters were used in synthesizing (S)-5-(t-butoxy)-4-(16-(t-butoxy)-16-oxohexadecanolide)-5-oxopentanoic acid, achieving >90% regioselectivity .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC50/EC50 determination. Bootstrap resampling (n=10,000 iterations) quantifies confidence intervals, while ANOVA identifies significant differences between treatment groups (p < 0.05) .
Q. How can researchers design controls to differentiate between specific and non-specific binding in receptor interaction studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
